1-[(methylamino)methyl]-2,3-dihydro-1H-inden-1-ol
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Overview
Description
1-[(Methylamino)methyl]-2,3-dihydro-1H-inden-1-ol is a chemical compound with a unique structure that includes an indene backbone substituted with a methylamino group and a hydroxyl group
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It is known that similar compounds can act as nitric oxide (no)-releasing agents . Nitric oxide has broad-spectrum antimicrobial and antiviral activity, likely due to the S-nitrosylation of proteins and cytotoxicity to viral replication .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, including those involved in neurotransmission .
Pharmacokinetics
Similar compounds have been shown to have high solubility, indicating potential for good bioavailability .
Result of Action
Similar compounds have been shown to have neurotoxic effects, potentially leading to various neurodegenerative disorders .
Action Environment
Similar compounds have been shown to be produced by cyanobacteria in various environments, suggesting that environmental factors could potentially influence their production and action .
Preparation Methods
The synthesis of 1-[(methylamino)methyl]-2,3-dihydro-1H-inden-1-ol can be achieved through several synthetic routesThe reaction conditions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) and solvents such as tetrahydrofuran (THF) to facilitate the reaction .
For industrial production, the process may be scaled up by optimizing reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
1-[(Methylamino)methyl]-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced further to form different derivatives, depending on the reducing agent used.
Common reagents and conditions for these reactions include the use of strong acids or bases, specific catalysts, and controlled temperatures to achieve the desired products.
Scientific Research Applications
1-[(Methylamino)methyl]-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Comparison with Similar Compounds
1-[(Methylamino)methyl]-2,3-dihydro-1H-inden-1-ol can be compared with other similar compounds, such as:
3-Methylamino-1,2-propanediol: This compound has a similar methylamino group but differs in its backbone structure, leading to different chemical and biological properties.
Methylaminoquinolines: These compounds also contain a methylamino group but are based on a quinoline structure, which affects their reactivity and applications.
Properties
IUPAC Name |
1-(methylaminomethyl)-2,3-dihydroinden-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-12-8-11(13)7-6-9-4-2-3-5-10(9)11/h2-5,12-13H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAMIQKECKWDPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1(CCC2=CC=CC=C21)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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